molecular formula C8H13NO3 B060941 (R)-1-ACETYL-2-PIPERIDINECARBOXYLIC ACID CAS No. 178963-27-4

(R)-1-ACETYL-2-PIPERIDINECARBOXYLIC ACID

Cat. No.: B060941
CAS No.: 178963-27-4
M. Wt: 171.19 g/mol
InChI Key: JACZWLDAHFCGCC-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-acetylpipecolic acid is a chiral derivative of pipecolic acid, an important intermediate in the biosynthesis of lysine This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the pipecolic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-acetylpipecolic acid typically involves the acetylation of pipecolic acid. One common method is the reaction of pipecolic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield ®-N-acetylpipecolic acid.

Industrial Production Methods

In an industrial setting, the production of ®-N-acetylpipecolic acid can be scaled up using similar acetylation reactions. The process involves the use of large reactors where pipecolic acid is reacted with acetic anhydride in the presence of a suitable base. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-N-acetylpipecolic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-N-acetylpipecolic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in the biosynthesis of lysine and other amino acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-N-acetylpipecolic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor in the biosynthesis of lysine, where it undergoes enzymatic transformations. The acetyl group can be hydrolyzed, releasing pipecolic acid, which then participates in further metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Pipecolic Acid: The parent compound of ®-N-acetylpipecolic acid, involved in lysine biosynthesis.

    N-acetyl-L-lysine: Another acetylated amino acid with similar structural features.

    Proline: A structurally related amino acid with a pyrrolidine ring.

Uniqueness

®-N-acetylpipecolic acid is unique due to its specific chiral configuration and the presence of an acetyl group. This makes it a valuable intermediate in asymmetric synthesis and a potential candidate for developing chiral drugs.

Properties

IUPAC Name

(2R)-1-acetylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6(10)9-5-3-2-4-7(9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACZWLDAHFCGCC-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCCC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.